
1,3-Dioxolan-4-one, 2,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-one, 2,5-diphenyl- is an organic compound with the molecular formula C15H12O3. It is a member of the dioxolanone family, characterized by a five-membered ring containing two oxygen atoms and a ketone group.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 2,5-diphenyl- can be synthesized through the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolanone ring .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 2,5-diphenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
1,3-Dioxolan-4-one, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,3-dioxolan-4-ol, 2,5-diphenyl-.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,3-Dioxolan-4-one, 2,5-diphenyl- has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers such as polylactic acid (PLA).
Materials Science: The compound’s unique structure allows for the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical processes involving cyclic ethers.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,3-Dioxolan-4-one, 2,5-diphenyl- primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by acids or bases, leading to the formation of linear polymers. The compound’s reactivity is influenced by the presence of the phenyl groups, which stabilize the transition state during polymerization .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-4-one, 2,2,5-trimethyl-: This compound has similar ring structure but with methyl groups instead of phenyl groups.
1,3-Dioxolan-4-one, 2,5-dimethyl-: Another similar compound with methyl groups replacing the phenyl groups.
Uniqueness
1,3-Dioxolan-4-one, 2,5-diphenyl- is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its methyl-substituted counterparts. The phenyl groups also contribute to the compound’s ability to form polymers with distinct properties, making it valuable in various applications .
特性
CAS番号 |
56535-98-9 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
2,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13,15H |
InChIキー |
ZETHIMXJYSHLHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


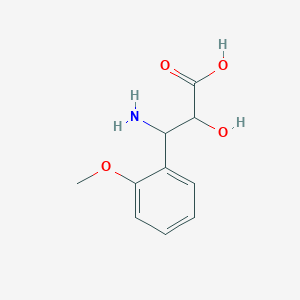
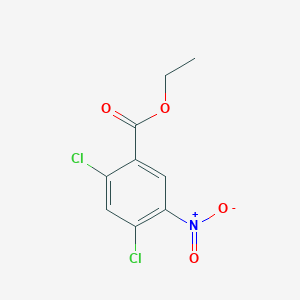
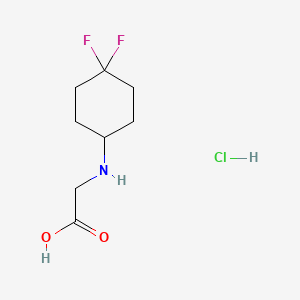
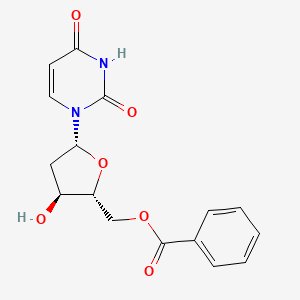

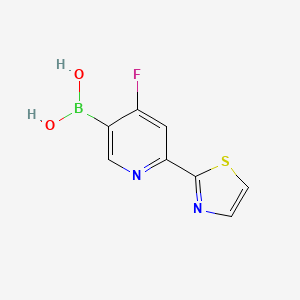
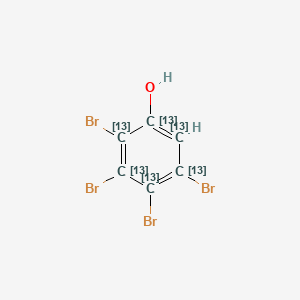

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
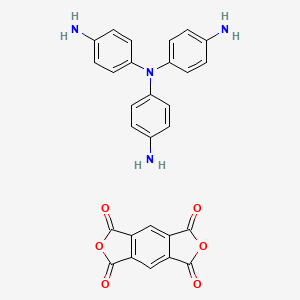

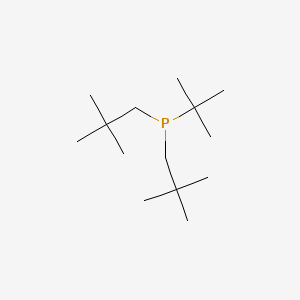
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)

